4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline
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Overview
Description
4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolo[2,3-c]pyrrole moiety via a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the construction of the pyrrolo[2,3-c]pyrrole ring system. The final step involves the coupling of the pyridin-2-yl group to the quinoline core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline: can be compared with other quinoline derivatives and pyrrolo[2,3-c]pyrrole compounds.
Quinoline derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic areas.
Pyrrolo[2,3-c]pyrrole compounds:
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-6-19-18(5-1)16(8-11-22-19)13-24-12-9-17-14-25(15-20(17)24)21-7-3-4-10-23-21/h1-8,10-11,17,20H,9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBAOKBYKWEOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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